4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXGVWGRKNRALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
A documented method for preparing this precursor involves the reductive cyclization of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine . chemicalbook.com This reaction is typically carried out using iron powder in acetic acid under reflux conditions. The process involves the reduction of the nitro group, which is immediately followed by an intramolecular cyclization and elimination to form the pyrrole (B145914) ring, affording the product in good yield. chemicalbook.com
| Reaction Step | Reagents and Conditions | Product | Yield | Reference |
| Reductive Cyclization | Iron powder, acetic acid, reflux, 45 min | 4-bromo-1H-pyrrolo[2,3-c]pyridine | 73% | chemicalbook.com |
With the 4-bromo-1H-pyrrolo[2,3-c]pyridine core in hand, a subsequent two-step sequence can be employed to introduce the amino group at the C7 position.
Nitration: The first step is the electrophilic nitration of the pyrrolo[2,3-c]pyridine ring. Based on analogous reactions in related azaindole systems, this can be achieved using a mixture of fuming nitric acid and sulfuric acid to yield 4-bromo-7-nitro-1H-pyrrolo[2,3-c]pyridine . tandfonline.com The directing effects of the fused rings typically favor substitution at this position.
Reduction: The final step is the reduction of the newly introduced nitro group to the target primary amine. This transformation is reliably accomplished using standard reducing agents, such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation over a palladium catalyst. chemicalbook.com These methods are well-established for the reduction of aromatic nitro compounds to anilines.
This proposed sequence provides a viable route to the title compound, This compound .
Annulation Approaches for the Pyrrolo[2,3-c]pyridine Core
The fundamental structure of the target molecule is the pyrrolo[2,3-c]pyridine core. Its construction can be approached from different perspectives, primarily by building one ring onto the other.
This is a common and effective strategy where a suitably functionalized pyridine (B92270) serves as the starting scaffold. The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine from 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is a prime example of this approach. chemicalbook.com Here, the atoms required for the pyrrole ring are introduced onto the pyridine precursor, and a subsequent reductive cyclization forges the bicyclic system. chemicalbook.com A two-step alternative involves the reaction of 4-methyl-3-nitropyridines with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which then undergoes reductive cyclization to give the pyrrolo[2,3-c]pyridine product with high yields. nbuv.gov.ua
In this alternative strategy, the synthesis begins with a pyrrole derivative, and the pyridine ring is constructed upon it. An example of this approach is an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. This method facilitates the formation of pyrrolo[2,3-c]pyridine-7-ones, demonstrating the successful annulation of a pyridine ring onto a pyrrole core. The reaction is scalable and proceeds with regioselective control.
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-Pyrrolecarboxylic acid amidoacetals | Acid-promoted intramolecular cyclization | Substituted pyrrolo[2,3-c]pyridine-7-ones | nbuv.gov.ua |
A third major strategy involves the simultaneous or one-pot construction of both the pyrrole and pyridine rings to form the 6-azaindole (B1212597) system. nbuv.gov.ua While this approach is efficient, specific examples leading directly to the pyrrolo[2,3-c]pyridine core are less frequently documented in recent literature compared to stepwise annulation methods. These synchronous methods often rely on complex multi-component reactions where the precursors for both rings are combined in a single reaction vessel.
Specific Named Reactions in Core Synthesis
Several classic named reactions in organic chemistry are instrumental in the synthesis of indole (B1671886) and azaindole scaffolds.
The Bartoli reaction is a powerful and versatile method for synthesizing substituted indoles and their heterocyclic analogues, such as pyrrolopyridines. nbuv.gov.ua This reaction is particularly useful for forming the pyrrolo[2,3-c]pyridine framework and represents a key example of annulating a pyrrole nucleus onto a pyridine cycle. nbuv.gov.ua
The reaction involves the treatment of an ortho-substituted nitroarene, in this case, a 2-halo-3-nitropyridine, with at least three equivalents of a vinyl Grignard reagent. The steric hindrance provided by the ortho-substituent is crucial for the success of the reaction.
The general mechanism proceeds as follows:
Addition of the first equivalent of the vinyl Grignard reagent to the nitro group, which leads to the formation of a nitroso intermediate.
Reaction of the nitroso intermediate with a second equivalent of the Grignard reagent.
A sterically-driven tandfonline.comtandfonline.com-sigmatropic rearrangement occurs.
Subsequent cyclization and tautomerization form an intermediate which reacts with a third equivalent of the Grignard reagent.
An aqueous workup yields the final pyrrolo[2,3-c]pyridine product.
The use of halogenated nitropyridines as precursors makes this a highly applicable method for accessing functionalized 6-azaindoles. nbuv.gov.ua
| Starting Material | Reagents | Key Features | Product Core | Reference |
| 2-Halogeno-3-nitropyridines | Vinyl Magnesium Bromide (≥ 3 eq.), THF or Toluene | Versatile, high yields, tolerates halogenated precursors | Pyrrolo[2,3-c]pyridine | nbuv.gov.ua |
Fischer Cyclization for Pyrrolopyridine Systems
The Fischer indole synthesis, a classic method discovered in 1883, remains a relevant, albeit sometimes challenging, strategy for constructing pyrrolopyridine scaffolds. mdpi.com The reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. mdpi.com While widely used for indole synthesis, its application to azaindoles can be less effective, often requiring harsh conditions and resulting in lower yields depending on the specific isomer. researchgate.net
The choice of acid catalyst is critical. Strong Brønsted acids like polyphosphoric acid (PPA) and Lewis acids are commonly employed, often at high temperatures. mdpi.comresearchgate.net For instance, the synthesis of 2,3-disubstituted 5-bromo-7-azaindoles (pyrrolo[2,3-b]pyridines) has been successfully achieved by reacting the corresponding pyridylhydrazones in PPA at temperatures between 160-180°C. researchgate.net More modern variations may use reagents like polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) to facilitate the cyclization under potentially milder conditions. rsc.org
Table 1: Conditions for Fischer Cyclization in Pyrrolopyridine Synthesis
| Catalyst | Temperature | Substrates | Target Scaffold | Reference |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | 160-180°C | 2-Pyridylhydrazones of ketones | 2,3-Disubstituted 5-bromo-7-azaindoles | researchgate.net |
| Polyphosphoric Acid Trimethylsilyl Ester (PPSE) | Not specified | Di-phenylhydrazone | Indolo[2,3-a]pyrrolo[3,4-c]carbazole | rsc.org |
Intramolecular Cyclization Approaches
Intramolecular cyclization offers a powerful and often more direct route to the pyrrolopyridine core. These methods typically involve forming one of the rings from a suitably functionalized monocyclic precursor.
A prominent strategy involves a reductive cyclization. For example, the direct synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine has been achieved by heating 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine with iron powder in acetic acid. This reaction proceeds via reduction of the nitro group to an amine, which then undergoes intramolecular condensation and cyclization to form the pyrrole ring, affording the product in good yield. chemicalbook.com
Another versatile approach is the tandem Sonogashira coupling and cyclization. This sequence typically starts with an amino-halopyridine which is coupled with a terminal alkyne. The resulting alkynylpyridine intermediate is then cyclized, often mediated by copper salts or a strong base, to form the pyrrole ring of the azaindole system. nih.gov Microwave irradiation has been shown to significantly accelerate these cyclization steps. nih.gov
Furthermore, radical cyclizations provide an alternative pathway. Free-radical-mediated cyclization onto a pyridine ring has been developed as a key step for creating fused nitrogen-containing heterocycles, including 7-azaindolines, which can be subsequently aromatized. acs.org
Table 2: Selected Intramolecular Cyclization Strategies for Pyrrolopyridine Synthesis
| Method | Key Precursor | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Reductive Cyclization | 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine | Fe, Acetic Acid, Reflux | 4-bromo-1H-pyrrolo[2,3-c]pyridine | chemicalbook.com |
| Sonogashira/Cyclization | 2-Amino-3-iodo-5-nitropyridine | TMSA, Pd catalyst; then CuI, MW | 5-Nitro-7-azaindole | nih.gov |
| Silver-Catalyzed Cyclization | Acetylenic free amines | Silver catalyst, Water | 7-Azaindoles | organic-chemistry.org |
Functionalization of Pre-formed Pyrrolo[2,3-c]pyridine Cores
Introducing a bromine atom onto a pre-formed pyrrolopyridine core is a key step for accessing compounds like this compound. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations. The regioselectivity of the bromination is dictated by the electronic properties of the azaindole ring system. For the related 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine), bromination typically occurs at the C3 position. However, for the pyrrolo[2,3-c]pyridine isomer, the positions are electronically distinct. Syntheses of related compounds often involve the bromination of a pyrrolo[2,3-b]pyridine precursor, where careful control of reaction temperature (e.g., 0–5°C) and stoichiometry is crucial to minimize the formation of side products.
The introduction of an amine group at the C-7 position of the pyrrolo[2,3-c]pyridine core is typically achieved through nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group, such as a halogen, at that position. For instance, a precursor like 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine can be reacted with an amine source. rlavie.com Such SNAr reactions on halopyridines can require high temperatures or be facilitated by copper catalysis. beilstein-journals.org Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for forming C-N bonds on halo-azaindole scaffolds, often employing ligands like Xantphos or RuPhos with a palladium precursor and a base like cesium carbonate. beilstein-journals.orgnih.gov
The presence of both a bromine atom and an amino group on the 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold allows for selective, or orthogonal, functionalization. The differing reactivity of the C-Br bond and the N-H bonds of the pyrrole and amine groups enables stepwise derivatization.
A common strategy involves protecting the nitrogen atoms (both the pyrrole and the exocyclic amine) and then performing a cross-coupling reaction at the C-4 bromine position. Subsequently, the protecting groups can be removed or the amine can be further functionalized. The bromine at C-4 is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the amine group can undergo reactions like acylation or alkylation.
On precursors like di-halogenated pyrrolopyridines, orthogonality is clearly demonstrated. For example, on a 3-bromo-4-chloropyrrolopyridine derivative, the bromine at C3 exhibits higher reactivity in palladium-catalyzed Suzuki couplings due to more favorable oxidative addition kinetics, while the chlorine at C4 can undergo nucleophilic aromatic substitution. This differential reactivity allows for the sequential and regioselective introduction of different substituents. nih.govmdpi.com
Cross-Coupling Reactions for Derivatization of this compound and its Precursors
The bromine atom at the C-4 position of the title compound and its precursors is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromo-azaindole with a boronic acid or ester. A typical catalytic system involves a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., XPhos), and a base like K₂CO₃ or Cs₂CO₃. nih.govmdpi.com This method has been used to introduce a range of aryl and heteroaryl substituents at various positions on the azaindole core. nih.govmdpi.com
Buchwald-Hartwig Amination: As mentioned previously, this is a key method for forming C-N bonds. It can be used to introduce the C-7 amine on a 7-halo precursor or to further derivatize other halo-positions on the scaffold. beilstein-journals.orgnih.gov
Sonogashira Coupling: This reaction couples the bromo-azaindole with a terminal alkyne to form a C-C triple bond, providing access to alkynyl-substituted pyrrolopyridines. The reaction is catalyzed by palladium complexes in the presence of a copper(I) co-catalyst. nih.gov
Table 3: Cross-Coupling Reactions on Bromo-Azaindole Scaffolds
| Reaction Type | Coupling Partner | Catalytic System | Position Functionalized | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃ | C-2 (on iodo-precursor) | nih.gov |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | C-3 (on bromo-precursor) | |
| Buchwald-Hartwig Amination | Phenylmethanamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-4 (on bromo-precursor) | beilstein-journals.org |
Palladium-Mediated Carbon-Nitrogen (C-N) Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl or heteroaryl halides with a diverse range of amine nucleophiles. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a specialized ligand, in the presence of a base. acsgcipr.org The development of sophisticated catalyst systems has greatly expanded the reaction's scope, allowing for the amination of previously challenging substrates, including electron-rich, electron-poor, and sterically hindered haloheterocycles. wikipedia.orgsigmaaldrich.com
Amination of Haloheterocycles with Primary and Secondary Amines
The coupling of haloheterocycles, such as derivatives of 7-azaindole (pyrrolo[2,3-b]pyridine), with both primary and secondary amines is well-established. nih.govbeilstein-journals.org The choice of amine can influence reaction conditions and outcomes. Primary amines can sometimes pose a challenge due to potential diarylation, leading to tertiary amine byproducts. organic-chemistry.org However, careful selection of ligands can often mitigate this issue and provide high selectivity for the desired monoarylated product. organic-chemistry.orglibretexts.org For instance, the ligand BrettPhos has shown high selectivity for the coupling of primary amines over secondary amines. libretexts.org
Secondary amines, including both cyclic and acyclic variants, are also effective coupling partners. nih.gov The coupling of secondary heteroaryl amines with heteroaryl chlorides, a particularly challenging transformation, has been successfully demonstrated, highlighting the robustness of modern catalyst systems. nih.gov In some cases, ammonia (B1221849) equivalents like benzophenone (B1666685) imine are used to install a primary amino group, which is then revealed through hydrolysis. wikipedia.org More recent developments have even enabled the direct use of aqueous ammonia by employing specialized ligands like KPhos that prevent catalyst decomposition and competing hydroxylation reactions. nih.gov
Ligand and Catalyst Optimization for C-N Coupling
The success of the Buchwald-Hartwig amination hinges on the performance of the palladium catalyst, which is dictated by the choice of ligand. sigmaaldrich.com The evolution of ligand design has been a critical factor in expanding the reaction's utility.
First-Generation Ligands: Early systems often used triphenylphosphine (B44618) (PPh₃). researchgate.net
Bidentate Phosphine Ligands: The introduction of bidentate ligands like BINAP (diphenylphosphinobinaphthyl) and DPPF (diphenylphosphinoferrocene) marked a significant advance, offering better yields and reaction rates, particularly for primary amines. wikipedia.org
Bulky, Electron-Rich Ligands: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos, BrettPhos) and ferrocene-based or trialkylphosphine ligands by the Hartwig group revolutionized the field. wikipedia.orgsigmaaldrich.com These ligands promote the crucial reductive elimination step and are effective for a wide range of substrates, including less reactive aryl chlorides. wikipedia.orgyoutube.com
Palladium Precatalysts: To improve convenience and reproducibility, stable palladium precatalysts have been developed. sigmaaldrich.comyoutube.com These are air-stable complexes that are easily activated under the reaction conditions. sigmaaldrich.com Generations 3 and 4 (G3 and G4) Buchwald precatalysts, for example, offer high stability, good solubility, and allow for lower catalyst loadings. sigmaaldrich.com
Optimization studies often screen a combination of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, dioxane, t-BuOH) to find the ideal conditions for a specific substrate pair. researchgate.netresearchgate.net
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Haloheterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Substrate Example | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | N-Benzyl-4-bromo-7-azaindole + Benzamide | beilstein-journals.org |
| [Pd(tBu-XPhos)G1] | KOH | H₂O / Dioxane | 100 (Microwave) | 5-Bromotryptophan + Aniline | diva-portal.org |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | Benzyl-protected Benzimidazole + Sulfonylaniline | researchgate.net |
| Pd₂(dba)₃ / RuPhos or BrettPhos | K₂CO₃ | t-BuOH | 110 | 5-Halopyrimidines + Aliphatic/Aromatic Amines | nih.gov |
Challenges in Cross-Coupling of 7-Haloheterocycles
Despite its broad applicability, the cross-coupling of 7-haloheterocycles like 7-azaindoles presents specific challenges:
N-H Acidity: The unprotected N-H group of the pyrrole moiety can be acidic and can interact with the catalyst or base, sometimes leading to catalyst poisoning or undesired side reactions. nih.govmdpi.com While N-protection can circumvent this issue, developing methods for unprotected substrates is highly desirable for synthetic efficiency. nih.govmit.edu General methods for the amination of unprotected halo-7-azaindoles have been successfully developed using specific palladium precatalysts. mit.edu
Chemoselectivity: In substrates with multiple, different halogen atoms, achieving selective coupling at the desired position is crucial. Oxidative addition of the palladium catalyst generally occurs preferentially at the more reactive carbon-halogen bond (C-I > C-Br > C-Cl). libretexts.org
Catalyst Inhibition: The halide ions generated during the reaction, particularly iodide, can sometimes form unreactive palladium dimer complexes, inhibiting the catalytic cycle. libretexts.org
Amine Reactivity: Amines bearing β-hydrogen atoms can sometimes undergo β-hydride elimination from the palladium-amido intermediate, a competing side reaction. wikipedia.org Furthermore, coupling with ammonia itself is challenging due to its strong binding to palladium, often necessitating the use of ammonia surrogates or specialized catalyst systems. wikipedia.orgorganic-chemistry.org
Carbon-Carbon (C-C) Cross-Coupling Reactions
Palladium-catalyzed C-C cross-coupling reactions are indispensable tools for introducing aryl and alkynyl substituents onto heterocyclic scaffolds, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling for Aryl Substitutions
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron species (typically a boronic acid or ester) with an organic halide. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents. nih.gov
For substrates like this compound, the Suzuki reaction allows for the introduction of diverse aryl or heteroaryl groups at the C-4 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or systems based on more advanced ligands like XPhos, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system, often a mixture including water (e.g., dioxane/water). rsc.orgnih.govresearchgate.net Microwave irradiation can often be used to accelerate the reaction. rsc.orgresearchgate.net In some cases, particularly with NH-free pyrrole or indazole systems, N-protection may be necessary to prevent side reactions like debromination. nih.gov However, successful couplings on NH-free indazoles have been reported under optimized conditions. nih.govresearchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoheterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Substrate Example | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | mdpi.com |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (Microwave) | 7-Bromo-1H-indazole + Arylboronic acid | nih.gov |
| XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one + Arylboronic acid | rsc.org |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-110 | 3,6-Dibromo-7-azaindole + Arylboronic acids (one-pot) | acs.org |
Sonogashira Reaction for Alkyne Introduction
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between a haloheterocycle and a terminal alkyne. wikipedia.org This reaction is a powerful method for installing alkyne moieties, which are valuable functional groups for further transformations or as components in pharmaceuticals and materials. wikipedia.orgnih.gov The standard protocol employs a dual catalytic system consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst, with an amine base (like triethylamine) that often doubles as the solvent. scirp.orgorganic-chemistry.org
The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org It has been successfully applied to a variety of bromo-heterocycles, including bromopyridines and bromodihydropyrrolones. nih.govscirp.org As with other cross-coupling reactions, chemoselectivity can be achieved in polyhalogenated systems, with coupling typically occurring at the most reactive halide position first. libretexts.orgnih.gov While the copper co-catalyst is crucial for high reactivity under mild conditions, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). wikipedia.org Consequently, copper-free Sonogashira protocols have also been developed. wikipedia.org
Table 3: Representative Conditions for Sonogashira Coupling of Bromoheterocycles
| Catalyst System (Pd / Cu) | Base | Solvent | Temperature | Substrate Example | Reference |
|---|---|---|---|---|---|
| Pd(CF₃COO)₂/PPh₃ / CuI | - | DMF | 100°C | 2-Amino-3-bromopyridine + Terminal alkyne | scirp.org |
| PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | Reflux | Brominated Dihydropyrrolone + Phenylacetylene | nih.gov |
| PdCl₂(PPh₃)₂ / CuI | Triethylamine | Toluene | Room Temp. | 4-Bromo-6H-1,2-oxazines + Terminal alkyne | organic-chemistry.org |
Heck Coupling
The Heck reaction represents a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly in the construction of complex heterocyclic systems. organic-chemistry.org This palladium-catalyzed reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org In the context of synthesizing derivatives of this compound, the Heck coupling would be a pivotal step for introducing vinyl substituents at the 4-position, leveraging the reactivity of the bromo-substituent.
While direct examples for this compound are not extensively detailed in the literature, the principles are well-established through analogous systems. For instance, the palladium-catalyzed ligandless Heck coupling of 4-ethenyl-pyrazoles with 5-bromo-indoles has been successfully demonstrated to create new indole-pyrazole hybrids. researchgate.net This suggests a viable pathway where this compound could be coupled with various activated alkenes. The reaction typically proceeds in the presence of a palladium catalyst and a base, with the choice of catalyst, ligand, solvent, and base being critical for achieving high yields and selectivity. organic-chemistry.org
Optimization of Reaction Conditions and Yields
Achieving high efficiency and yield in the synthesis of this compound and its precursors is contingent upon the meticulous optimization of reaction parameters.
Temperature Control and Solvent Effects
Temperature and the choice of solvent have a profound impact on reaction outcomes, including reaction rate, yield, and selectivity. In the synthesis of related bromo-amino heterocycles, cyclization reactions have shown strong solvent dependency. For example, when preparing 7-bromo-4-chloro-1H-indazol-3-amine, the use of aprotic polar solvents like NMP and DMSO at 60°C led to a non-selective reaction, while switching to alcoholic solvents like isopropanol (B130326) (IPA) improved the regioselectivity. chemrxiv.org Further optimization showed that using 2-MeTHF as a solvent required a higher internal temperature (>90°C) to achieve full conversion, often necessitating the use of a pressure reactor. chemrxiv.org
Microwave irradiation is another powerful tool for temperature control, often leading to dramatically reduced reaction times and cleaner reactions compared to conventional heating. researchgate.net
The following table illustrates solvent and temperature effects observed in the synthesis of analogous heterocyclic systems.
| Solvent | Temperature (°C) | Observation | Reference |
| NMP / DMSO | 60 | Non-selective cyclization (~50:50 ratio of isomers) | chemrxiv.org |
| Ethanol (EtOH) | Reflux | Improved regioselectivity (65:35 ratio) | chemrxiv.org |
| Isopropanol (IPA) | Reflux | Further improved regioselectivity (70:30 ratio) | chemrxiv.org |
| 2-MeTHF | 95 (internal) | Full conversion, requiring a pressure reactor | chemrxiv.org |
Stoichiometric Ratios of Reagents
The precise control of reagent stoichiometry is critical to maximize the yield of the desired product and minimize the formation of impurities. Over- or under-use of a reagent can lead to side reactions or incomplete conversion. In a bromination reaction on a related dichlorobenzonitrile precursor, N-Bromosuccinimide (NBS) was identified as the optimal brominating agent. chemrxiv.org An optimized condition utilized 1.07 equivalents of NBS in the presence of 10 equivalents of 96% H₂SO₄. chemrxiv.org Similarly, in a subsequent cyclization step, the use of 1.2 equivalents of sodium acetate (B1210297) (NaOAc) and 4 equivalents of hydrazine (B178648) hydrate (B1144303) was found to be optimal for achieving high conversion while mitigating safety concerns. chemrxiv.org
Catalyst and Ligand Selection
For cross-coupling reactions, which are essential for derivatizing the 4-bromo position, the choice of the palladium catalyst and its associated ligand is paramount. Different catalyst/ligand systems exhibit varying levels of activity and selectivity. In the synthesis of 2-aryl-7-azaindoles, a screening of conditions for a Suzuki-Miyaura cross-coupling revealed that the combination of Pd(OAc)₂ with the RuPhos ligand in tert-butanol (B103910) gave the highest conversion (94%) and a good isolated yield (68%) in a very short reaction time (5 min). nih.gov In contrast, using Pd(PPh₃)₄ required a longer reaction time (9 hours) at 80°C. nih.gov For a different Suzuki coupling on the same scaffold, a system of Pd₂(dba)₃ with K₂CO₃ as the base in a dioxane/water mixture at 100°C was effective. nih.gov
The table below presents a comparison of different catalyst systems used in Suzuki couplings for a related azaindole system.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 5 min | 94% conversion, 68% yield | nih.gov |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 9 h | Not specified, successful synthesis | nih.gov |
| Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 30 min | Not specified, successful synthesis | nih.gov |
These examples underscore the importance of empirical screening of catalysts and ligands to identify the optimal system for the desired transformation on the this compound core.
Chemical Reactivity and Transformation Studies
Reactivity of the Bromine Moiety at the C-4 Position
The bromine atom is situated on the pyridine (B92270) portion of the fused heterocyclic system. The electron-withdrawing nature of the pyridine nitrogen atom makes the C-4 position susceptible to various transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The C-4 position of the 6-azaindole (B1212597) core is activated towards nucleophilic aromatic substitution (SNAr). The presence of the electronegative bromine atom and the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate facilitate the displacement of the bromide ion by nucleophiles. Acidic conditions can further promote this reaction by protonating the pyridine nitrogen, thereby increasing the electrophilicity of the carbon-bearing halogen.
Derivatives of 7-amino-6-azaindole can be synthesized through acid-catalyzed nucleophilic heteroaromatic substitution, where a chloro-substituent is displaced by various aliphatic and aromatic amines. enamine.net By analogy, the 4-bromo substituent is expected to undergo similar reactions with a range of nucleophiles, including amines, alcohols, and thiols, to yield diverse 4-substituted derivatives.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C-4 This table is based on analogous reactions in related azaindole systems.
| Nucleophile | Reagent Example | Product Type |
| Amine | Benzylamine | 4-(Benzylamino)-1H-pyrrolo[2,3-c]pyridin-7-amine |
| Alkoxide | Sodium Methoxide | 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7-amine |
| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-1H-pyrrolo[2,3-c]pyridin-7-amine |
| Hydroxide | Sodium Hydroxide | 7-Amino-1H-pyrrolo[2,3-c]pyridin-4(5H)-one |
Halogen Exchange and Further Derivatization
Beyond SNAr, the C-4 bromine atom is an excellent handle for derivatization via palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the 4-bromo-6-azaindole core with an organoboron reagent, typically a boronic acid or ester. This is a widely used method for synthesizing biaryl compounds. researchgate.net The reaction is catalyzed by a palladium complex in the presence of a base. The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-4 position. hud.ac.uknih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between the 4-bromo-6-azaindole and an amine. chemistrysteps.com It is a highly versatile method for synthesizing a broad range of N-aryl and N-heteroaryl compounds and is often favored over traditional SNAr reactions due to its milder conditions and broader substrate scope. hud.ac.uk
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C-4 This table outlines typical conditions for analogous cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Typical Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 7-Amino-4-phenyl-1H-pyrrolo[2,3-c]pyridine |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(Morpholin-4-yl)-1H-pyrrolo[2,3-c]pyridin-7-amine |
Reactivity of the Amine Moiety at the C-7 Position
The exocyclic amine group at the C-7 position behaves as a typical aromatic amine, capable of acting as a nucleophile in various reactions.
The 7-amino group readily undergoes acylation upon reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. nih.gov This reaction results in the formation of an amide bond. For instance, acylation of the isomeric 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) can be achieved using a mixture of acetic anhydride and acetic acid at reflux. hud.ac.uk This transformation is useful for introducing a variety of acyl groups, which can alter the electronic and steric properties of the molecule. The reaction is typically performed in the presence of a base like pyridine to neutralize the acid byproduct. beilstein-journals.org
The nitrogen atom of the 7-amino group can be functionalized through alkylation and arylation reactions.
N-Alkylation: Direct alkylation can be achieved using alkyl halides, although over-alkylation to form tertiary amines can be a competing process.
N-Arylation: Modern cross-coupling methods, such as copper-catalyzed reactions with boronic acids, provide an efficient route to N-arylated products. beilstein-journals.org This allows for the introduction of various aryl and heteroaryl groups directly onto the amine nitrogen.
Stability and Reactivity Trends of Pyrrolo[2,3-c]pyridine Derivatives
The stability and reactivity of pyrrolo[2,3-c]pyridine (6-azaindole) derivatives are a consequence of their unique electronic structure. As bioisosteres of indoles and purines, azaindoles have found extensive use in medicinal chemistry. nih.govnih.gov The introduction of a nitrogen atom into the indole (B1671886) ring to form an azaindole can modulate physicochemical properties such as solubility and lipophilicity, as well as influence target binding and metabolic stability. nih.govnih.gov
The pyrrolo[2,3-c]pyridine system consists of a π-excessive pyrrole (B145914) ring fused to a π-deficient pyridine ring. This electronic arrangement influences the preferred sites of electrophilic and nucleophilic attack. The pyridine ring's electron-withdrawing nature generally deactivates the fused benzene-equivalent ring towards electrophilic substitution compared to indole. Conversely, it can activate the ring towards nucleophilic substitution, particularly at positions ortho and para to the pyridine nitrogen if a suitable leaving group is present.
The reactivity of the 6-azaindole core can be tuned by substituents on the pyridine ring. Electron-withdrawing groups on the pyridine moiety can enhance the electrophilicity of the metal center in organometallic complexes, thereby influencing their catalytic activity. nih.gov Conversely, electron-donating groups can increase the electron density of the ring system.
In comparison to other azaindole isomers, 6-azaindoles have shown distinct pharmacological profiles. For example, in the context of cannabinoid receptor 1 allosteric modulators, 6-azaindole-2-carboxamides displayed markedly reduced binding affinities compared to their indole counterparts, while 7-azaindole analogs lost binding ability altogether. nih.gov This highlights that the position of the nitrogen atom in the pyridine ring significantly impacts the molecule's interaction with biological targets. nih.gov
Structure Activity Relationship Sar and Molecular Interaction Studies
Positional Scanning and Substituent Effects on Biological Activity
Systematic modifications of the 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine core have been instrumental in optimizing biological activity. The effects of substituents on both the pyrrole (B145914) and pyridine (B92270) rings have been extensively studied.
Modifications at the pyrrole moiety of the 1H-pyrrolo[2,3-c]pyridine ring system have a significant influence on the compound's interaction with its biological targets.
N-1 Position: Introducing substituents at the N-1 position can access additional lipophilic and polar residues within a target's binding site. Molecular modeling of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives has shown that substitution at this position can lead to potent compounds with excellent inhibitory activity. nih.gov For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors based on a related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, various aryl groups were evaluated at the N-1 position, demonstrating that this site is crucial for potency. nih.gov
C-2 Position: The C-2 position is a key site for modification. In the context of PDE4B inhibitors, attaching different amide groups at this position revealed the importance of ring size and hydrophobicity for activity and selectivity. nih.gov Specifically, smaller, more polar groups were often favored.
C-3 Position: The C-3 position has also been a target for synthetic modifications. For example, Friedel-Crafts reactions have been employed to introduce various substituted aryl chlorides at this position on the 5-bromo-7-azaindole (B68098) scaffold, leading to new derivatives with altered biological profiles. nih.gov In the development of colchicine-binding site inhibitors, a 1H-pyrrolo[3,2-c]pyridine core was used to mimic the activity of Combretastatin A-4 (CA-4), indicating that the substitution pattern around the pyrrole ring is critical for disrupting microtubule dynamics. nih.gov
| Position | Modification Type | Observed Effect on Activity | Example Context | Reference |
|---|---|---|---|---|
| N-1 | Aryl Group Substitution | Influences potency by accessing lipophilic/polar pockets. | Potassium-Competitive Acid Blockers (P-CABs) | nih.gov |
| C-2 | Amide Substituents | Ring size and hydrophobicity affect activity and selectivity. | PDE4B Inhibitors | nih.gov |
| C-3 | Aryl Chloride Substitution | Creates new derivatives with varied biological profiles. | SARS-CoV-2 Inhibitor Development | nih.gov |
C-4 Position: The bromine atom at the C-4 position is a common feature in many synthetic intermediates and can be replaced or retained to modulate activity. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, derivatives of 1H-pyrrolo[2,3-b]pyridine showed that substitutions at this position are critical for potent activity. rsc.org The 4-amino group in related azaindoles has also been shown to be a key feature for high potency and favorable ADME properties. acs.org
C-5 Position: Modifications at the C-5 position can also tune the biological effects. For instance, a 5-bromo substituent was used in the synthesis of potential inhibitors of the SARS-CoV-2 spike-hACE2 interaction. nih.gov
C-7 Position: The 7-amino group is a defining feature of the parent compound. In a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives developed as potassium-competitive acid blockers (P-CABs), this amine was a constant feature, while other parts of the molecule were modified to optimize activity. nih.gov Similarly, in the design of RIPK1 inhibitors, a 4-amino-7-one structure on a related pyrrolo[2,3-d]pyridazine scaffold was found to be crucial for blocking TNFα-induced necroptosis. nih.govresearchgate.net
| Position | Modification Type | Observed Effect on Activity | Example Context | Reference |
|---|---|---|---|---|
| C-4 | Bromo, Amino | Critical for potent inhibitory activity and favorable properties. | FGFR Inhibitors, Trypanosoma brucei Inhibitors | rsc.orgacs.org |
| C-5 | Bromo | Used to tune biological effects in antiviral development. | SARS-CoV-2 Inhibitors | nih.gov |
| C-7 | Amine, Oxo | Essential feature for specific target inhibition. | P-CABs, RIPK1 Inhibitors | nih.govnih.gov |
Pharmacophore Identification and Mapping
Pharmacophore modeling identifies the essential spatial arrangement of molecular features required for biological activity. For the pyrrolopyridine scaffold, both the pyrrole and pyridine rings are considered important pharmacophoric elements. mdpi.com In studies of 7-azaindole (B17877) derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, the nitrogen-substituted indole (B1671886) scaffold was identified as a key hydrogen bond donor and acceptor. nih.gov This ability to form crucial hydrogen bonds is a defining characteristic of the pharmacophore. Further studies on related azaindoles targeting Trypanosoma brucei have clustered hits based on a 4-aminoazaindole core, underscoring this specific substitution pattern as a key pharmacophoric feature for potent and selective compounds. acs.org
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. While specific conformational analysis studies on this compound are not extensively detailed in the provided results, insights can be drawn from related structures. For example, research on 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors showed that using a rigid scaffold to lock the conformation of a flexible natural product (CA-4) was a successful strategy to maintain potent antiproliferative activity. nih.gov This suggests that a constrained or well-defined conformation of the pyrrolopyridine core can enhance molecular recognition and biological efficacy. The binding conformation of ligands in docking studies also implicitly reveals favorable spatial arrangements for interaction.
Molecular Modeling and Docking Studies to Elucidate Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze how a ligand binds to its target protein. Several studies on 1H-pyrrolo[2,3-c]pyridine derivatives and its isomers have employed these techniques to guide drug design. nih.govijper.org For example, docking studies were used to design P-CABs by identifying how substituents at the N-1 position could access specific lipophilic and polar residues. nih.gov
A primary outcome of molecular docking is the identification of specific amino acid residues in the target's binding pocket that interact with the ligand. These interactions are crucial for affinity and selectivity.
In the context of inhibiting the SARS-CoV-2 S1-RBD-hACE2 interaction, docking studies of a 7-azaindole derivative (ASM-7) revealed that its core scaffold formed a hydrogen bond with ASP30 of hACE2 and a pi-cation interaction with LYS417 of the S1-RBD. nih.gov Additionally, a carbonyl group introduced on the ligand formed a hydrogen bond with ARG403 of the S1-RBD. nih.gov
For 1H-pyrrolo[3,2-c]pyridine derivatives acting as tubulin inhibitors, molecular modeling suggested that the compound interacts with the colchicine (B1669291) binding site by forming hydrogen bonds with Thrα179 and Asnβ349 . nih.gov
In studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, molecular dynamics simulations showed the formation of H-bond interactions with residues Glu957 , Leu959 , and Gly887 . nih.gov
These findings highlight how the pyrrolopyridine scaffold can be oriented within different binding sites to form key hydrogen bonds, pi-stacking, and hydrophobic interactions, which are essential for its biological function.
In-Depth Analysis of this compound: A Review of Current Data
A comprehensive review of publicly available scientific literature and data reveals a significant gap in the understanding of the specific molecular interactions and cheminformatics-based structure-activity relationships for the chemical compound this compound. While the broader class of pyrrolopyridines, also known as azaindoles, is of considerable interest in medicinal chemistry for its potential as kinase inhibitors and in other therapeutic areas, detailed computational and experimental studies focusing on this particular substituted isomer are not presently available in the public domain.
This article addresses the specified topics of predicted binding modes and cheminformatics analysis for this compound, highlighting the absence of specific research findings.
Molecular Mechanisms of Action Research
Elucidation of Molecular Pathways Affected
Cell Proliferation Regulation
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of kinases involved in cell proliferation. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit Cell Division Cycle 7 (Cdc7) kinase, a target in cancer therapy nih.gov. The inhibition of such kinases can be crucial in halting the growth of tumor cells.
Furthermore, selective targeting of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1) with inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been shown to block parasite cell proliferation nih.gov. This highlights the role of pyrrolopyrimidine derivatives in regulating cell proliferation in various contexts. Another study reported that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit SGK-1 kinase activity, which is implicated in damaging cell proliferation in renal disease google.com.
One notable 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, was found to inhibit the proliferation of 4T1 breast cancer cells rsc.org. Similarly, pyrrolo[2,3-d]pyrimidine-imines have demonstrated superior antitumor activity against the colon cancer HT-29 cell line nih.gov.
Below is a table summarizing the anti-proliferative activity of selected pyrrolopyridine derivatives.
| Compound Class | Specific Derivative | Target/Cell Line | Effect | Reference |
| 1H-pyrrolo[2,3-b]pyridines | Not specified | Cdc7 kinase | Inhibition | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amines | Not specified | CpCDPK1 | Proliferation blockage | nih.gov |
| 1H-pyrrolo[2,3-b]pyridines | Not specified | SGK-1 kinase | Inhibition | google.com |
| 1H-pyrrolo[2,3-b]pyridines | Compound 4h | 4T1 breast cancer cells | Proliferation inhibition | rsc.org |
| Pyrrolo[2,3-d]pyrimidine-imines | Not specified | HT-29 colon cancer cells | Antitumor activity | nih.gov |
Apoptosis Induction
In addition to regulating cell proliferation, several pyrrolopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The same 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, that inhibited proliferation of 4T1 breast cancer cells also induced their apoptosis rsc.org.
Research on a novel N-substituted derivative of 4,5,6,7-tetrabromo-1H-benzimidazole demonstrated pronounced pro-apoptotic activity and the ability to inhibit PIM-1 kinase intracellularly, suggesting a potential mechanism for apoptosis induction mdpi.com. While not a direct pyrrolopyridine, this related heterocyclic compound's activity provides valuable mechanistic clues. Pyrrolo[2,3-d]pyrimidine-imines have also been noted for their ability to enhance cytotoxic potency, which is often linked to the induction of apoptosis nih.gov.
The table below outlines the pro-apoptotic activities of these related compounds.
| Compound Class | Specific Derivative | Cell Line | Effect | Reference |
| 1H-pyrrolo[2,3-b]pyridines | Compound 4h | 4T1 breast cancer cells | Apoptosis induction | rsc.org |
| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole | Not specified | Leukemia and breast cancer cells | Pro-apoptotic activity | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine-imines | Not specified | HT-29 colon cancer cells | Enhanced cytotoxic potency | nih.gov |
Cell Migration and Invasion Modulation
The modulation of cell migration and invasion is a critical aspect of cancer therapy, as it relates to the prevention of metastasis. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives can significantly inhibit the migration and invasion of 4T1 breast cancer cells rsc.org. Specifically, compound 4h from this class of derivatives demonstrated this inhibitory effect rsc.org.
The ability of these compounds to interfere with the cellular machinery responsible for cell movement underscores their potential as anti-metastatic agents.
| Compound Class | Specific Derivative | Cell Line | Effect | Reference |
| 1H-pyrrolo[2,3-b]pyridines | Compound 4h | 4T1 breast cancer cells | Inhibition of migration and invasion | rsc.org |
Protein Binding and Interaction Studies (e.g., with BSA)
The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA), is a key factor in their pharmacokinetic and pharmacodynamic profiles. Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have shown that these compounds can quench the intrinsic fluorescence of BSA, indicating the formation of a complex nih.gov. The primary forces driving this interaction were identified as hydrogen bonding and van der Waals forces nih.gov.
Research on other pyridine (B92270) derivatives has also demonstrated their ability to bind to BSA, often in a 1:1 stoichiometry, through a static interaction mechanism researchgate.net. This binding is typically a spontaneous process, as indicated by a negative free energy change researchgate.net. Understanding these interactions is crucial for the development of drug candidates with favorable distribution and bioavailability.
The following table summarizes the protein binding characteristics of related pyridine derivatives.
| Compound Class | Protein | Key Findings | Reference |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Bovine Serum Albumin (BSA) | Fluorescence quenching; complex formation driven by hydrogen bonding and van der Waals forces. | nih.gov |
| 2-amino-4,6-diphenyl-pyridinium-3-carbonitrile derivatives | Bovine Serum Albumin (BSA) | 1:1 binding stoichiometry; static quenching mechanism; spontaneous complexation. | researchgate.net |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometries, reaction energies, and electronic distributions. However, a specific, detailed DFT analysis for 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine has not been reported in the currently available scientific literature.
A key application of DFT is the calculation of the molecular electrostatic potential (MEP) and atomic charges, which helps in predicting the reactive sites for electrophilic and nucleophilic attacks. The distribution of electron density governs how a molecule interacts with other reagents. For this compound, one could anticipate that the amino group and the nitrogen atoms of the heterocyclic rings would be key sites of reactivity. Despite this, specific studies detailing the charge distribution and predicted reactive sites for this exact molecule are not present in the reviewed literature. uni.lu
DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms by identifying transition states and reaction intermediates. This provides insight into the feasibility and pathways of various chemical transformations. To date, no published studies have utilized DFT to elucidate reaction mechanisms specifically involving this compound.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for exploring the conformational landscape of a molecule and for studying its dynamic interactions with biological targets, such as proteins or nucleic acids. Such simulations can reveal how a ligand adapts its shape to fit into a binding site and the stability of the resulting complex. There are currently no available research articles that detail the use of MD simulations for the conformational analysis or binding dynamics of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., lipophilicity, electronic properties, size) and experimental activity. While the pyrrolopyridine scaffold is of significant interest in medicinal chemistry, no specific QSAR models that include this compound have been described in the public domain literature. mdpi.com
Computational Analysis of Physicochemical Parameters Relevant to Molecular Design
The design of new molecules, particularly for pharmaceutical applications, relies heavily on the in-silico prediction of physicochemical parameters. These parameters, such as lipophilicity (logP), molecular weight, and polar surface area, are crucial determinants of a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Public chemical databases provide computationally predicted properties for many molecules, including this compound. uni.lucymitquimica.com
The PubChem database entry for the hydrochloride salt of this compound (CID 146155265) provides several predicted parameters that are valuable for molecular design. uni.lu
Table 1: Computed Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H6BrN3 | uni.lucymitquimica.com |
| Molecular Weight | 212.05 g/mol | cymitquimica.com |
| Monoisotopic Mass | 210.9745 Da | uni.lu |
| XlogP (Predicted) | 1.3 | uni.lu |
Topological Polar Surface Area (TPSA) is a molecular descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a critical parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. researchgate.net A lower TPSA value is generally associated with better membrane permeability. While TPSA is a fundamentally important parameter, a computationally determined and published TPSA value specifically for this compound could not be identified in the reviewed scientific literature. For context, the TPSA of isomers can vary significantly; for instance, 4-bromo-1H-pyrrolo[2,3-b]pyridine has a calculated TPSA of 28.7 Ų, while 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has a TPSA of 54.7 Ų. nih.govchemscene.com
LogP (Partition Coefficient)
Table 1: Predicted LogP Values for Related Isomers
| Compound Name | Predicted LogP (XlogP) | Source |
|---|---|---|
| 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine | 1.3 | uni.lu |
| This compound | Data not available |
Hydrogen Bond Donor/Acceptor Counts
The capacity of a molecule to form hydrogen bonds is a critical determinant of its interaction with biological macromolecules and its solubility in protic solvents. This is quantified by the number of hydrogen bond donors and acceptors.
Hydrogen Bond Donors: These are typically hydrogen atoms attached to electronegative atoms like oxygen or nitrogen. In this compound, the amine (-NH2) group and the pyrrole (B145914) (-NH) group each contain hydrogen atoms that can act as donors.
Hydrogen Bond Acceptors: These are electronegative atoms (like nitrogen or oxygen) with lone pairs of electrons that can accept a hydrogen bond. The nitrogen atoms within the pyridine (B92270) and pyrrole rings, as well as the nitrogen of the amine group, can function as hydrogen bond acceptors.
Based on computational analysis of the molecular structure, the predicted counts are as follows:
Table 2: Hydrogen Bond Properties of this compound
| Property | Predicted Count |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Rotatable Bonds
The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A rotatable bond is generally defined as any single bond, not in a ring, that is bonded to a non-terminal heavy (non-hydrogen) atom. For this compound, the structure is largely rigid due to the fused bicyclic ring system. The bond connecting the exocyclic amine group to the pyridine ring is the primary site of rotation. Computational tools predict a single rotatable bond for this compound.
Table 3: Rotatable Bond Count for this compound
| Property | Predicted Count |
|---|---|
| Rotatable Bonds | 1 |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine by providing detailed information about the chemical environment of its constituent atoms.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides precise information about the number, connectivity, and chemical environment of the hydrogen atoms within the molecule. Analysis of a ¹H NMR spectrum recorded in dimethyl sulfoxide-d6 (DMSO-d6) at 400 MHz reveals distinct signals corresponding to the different protons in this compound.
The spectrum displays a broad singlet at approximately 11.45 ppm, which is characteristic of the pyrrole (B145914) N-H proton. Two doublets are observed in the aromatic region at 7.18 ppm and 6.40 ppm, both with a coupling constant (J) of 2.8 Hz. These signals are assigned to the two protons of the pyrrole ring. A singlet at 6.89 ppm corresponds to the proton on the pyridine (B92270) ring. Furthermore, a broad singlet appears at 6.18 ppm, integrating to two protons, which is indicative of the primary amine (-NH₂) group at the C7 position.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.45 | brs | - | 1H, N-H (pyrrole) |
| 7.18 | d | 2.8 | 1H, Ar-H |
| 6.89 | s | - | 1H, Ar-H |
| 6.40 | d | 2.8 | 1H, Ar-H |
| 6.18 | brs | - | 2H, -NH₂ |
| Solvent: DMSO-d6, Frequency: 400 MHz |
¹³C NMR for Carbon Backbone Characterization
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) has confirmed the molecular weight of this compound. The analysis shows a molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 212. This experimental value is consistent with the calculated molecular weight for the protonated species of the compound, corroborating its elemental formula of C₇H₆BrN₃.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound has not been detailed in the available literature, characteristic absorption bands would be expected. These would include N-H stretching vibrations for the pyrrole and primary amine groups, C-H stretching for the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and a C-Br stretching vibration.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. Following its synthesis, the compound is typically isolated and purified using flash column chromatography.
A common method involves the use of a silica (B1680970) gel stationary phase with a mobile phase gradient of petroleum ether and ethyl acetate (B1210297). For instance, a 2:1 ratio of petroleum ether to ethyl acetate has been successfully employed to purify the compound. This technique effectively separates the desired product from unreacted starting materials and by-products, yielding the pure amine as a solid.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds and for their quantification. For a compound like this compound, a reverse-phase HPLC method would be a typical approach for analysis. While specific, detailed experimental conditions for this exact compound are not extensively documented in publicly available literature, a general methodology can be inferred from standard practices for similar heterocyclic amines.
A typical HPLC analysis would involve a C18 stationary phase, which is effective for separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. Detection is commonly achieved using a UV-Vis spectrophotometer, typically at a wavelength where the compound exhibits maximum absorbance.
Table 1: Postulated HPLC Conditions for this compound
| Parameter | Value |
|---|---|
| Stationary Phase | C18 Silica Gel (e.g., 5 µm particle size, 150 x 4.6 mm column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time-dependent linear gradient (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Not available in public literature |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For this compound, TLC would typically be performed on silica gel plates (SiO₂).
The choice of mobile phase (eluent) is critical for achieving good separation. A common mobile phase for polar, nitrogen-containing heterocyclic compounds is a mixture of a relatively nonpolar solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (EtOAc), and a more polar solvent, like methanol (MeOH). The polarity of the eluent system is adjusted to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7. Visualization of the spots on the TLC plate can be accomplished under UV light (typically at 254 nm) or by using a chemical staining agent.
Table 2: Representative TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum backing |
| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5 v/v) or Ethyl Acetate:Methanol (e.g., 9:1 v/v) |
| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |
| Rf Value | Not available in public literature |
Column Chromatography for Purification
Column chromatography is an indispensable technique for the purification of chemical compounds on a larger scale than TLC. The principles are similar, employing a stationary phase packed into a column and a mobile phase to elute the components of a mixture at different rates.
For the purification of this compound, silica gel would be the most common stationary phase due to its versatility and effectiveness in separating polar compounds. The selection of the eluent system is guided by preliminary TLC analysis. A solvent system that provides good separation on TLC is adapted for column chromatography.
In the context of related compounds, such as the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine, a precursor to the title compound, purification was achieved using silica gel chromatography with an eluent of 5% methanol in ethyl acetate. This suggests that a similar, relatively polar solvent system would be effective for the purification of the more polar 7-amino substituted derivative. The fractions collected from the column would be analyzed by TLC to identify those containing the pure product.
Table 3: Typical Column Chromatography Parameters for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Eluent | A gradient of Methanol in Dichloromethane or Ethyl Acetate |
| Loading | The crude compound is typically adsorbed onto a small amount of silica gel and dry-loaded onto the column |
| Fraction Collection | Fractions are collected and analyzed by TLC to pool the pure product |
Elemental Analysis
Elemental analysis is a crucial analytical technique that determines the elemental composition (by mass percent) of a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The molecular formula for this compound is C₇H₆BrN₃.
Based on this molecular formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and nitrogen (14.007 u). The total molecular weight of the compound is approximately 212.05 g/mol .
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 39.67 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.85 |
| Bromine | Br | 79.904 | 1 | 79.904 | 37.68 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 19.82 |
| Total | | | | 212.05 | 100.00 |
Note: Experimental values for the elemental analysis of this compound are not reported in the surveyed public literature.
Advanced Spectroscopic Probes for Molecular Interactions
The study of non-covalent molecular interactions is critical for understanding the behavior of molecules in biological systems and for the design of new materials. Advanced spectroscopic techniques can provide detailed insights into these interactions. While specific studies on the molecular interactions of this compound are not readily found in the literature, we can describe the potential application of such techniques.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR methods like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to probe spatial proximities between the atoms of this compound and a binding partner. Chemical shift perturbation studies, where changes in the NMR spectrum of the compound are monitored upon the addition of a binding partner, can identify the sites of interaction.
Fluorescence spectroscopy could also be a valuable tool, as the pyrrolopyridine core is likely to be fluorescent. Changes in the fluorescence intensity, lifetime, or emission wavelength upon interaction with another molecule can provide information about the binding affinity and the microenvironment of the compound.
Furthermore, techniques like Isothermal Titration Calorimetry (ITC) could be employed to directly measure the thermodynamic parameters of binding, such as the enthalpy and entropy of interaction, providing a complete thermodynamic profile of the binding event.
Table 5: Potential Advanced Spectroscopic Probes and Their Applications
| Technique | Information Gained |
|---|---|
| 2D NMR (NOESY, ROESY) | Intermolecular distances and binding conformation |
| Chemical Shift Perturbation (NMR) | Identification of binding sites |
| Fluorescence Spectroscopy | Binding affinity, changes in the local environment |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, Kₐ) |
Note: The application of these techniques to this compound is speculative as no specific studies have been reported in the public domain.
Applications As a Chemical Probe and Scaffold in Academic Research
Utility as a Versatile Pharmacophore in Chemical Biology
The 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine scaffold serves as a versatile pharmacophore, a molecular framework responsible for a drug's biological activity. The azaindole core itself is a bioisostere of indole (B1671886), offering improved physicochemical properties such as solubility and the ability to form additional hydrogen bonds, which can enhance binding affinity to target proteins. pharmablock.comnih.gov This characteristic is particularly crucial in the design of kinase inhibitors, where the nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. nih.gov
The bromine atom at the 4-position can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. Furthermore, the 7-amino group provides a key hydrogen bond donor and a site for further chemical elaboration to explore the surrounding binding pocket of a target protein. The combination of the pyrrolopyridine core with these specific functional groups creates a pharmacophore with significant potential for developing potent and selective modulators of biological processes. For instance, the broader class of 4-amino-pyrrolopyridine derivatives has been explored for the development of selective Janus kinase 1 (JAK1) inhibitors. nih.gov
Role as a Synthetic Intermediate for Complex Heterocycles and Bioactive Molecules
The reactivity of the bromine and amine functionalities makes this compound a valuable synthetic intermediate for the construction of more complex heterocyclic systems and bioactive molecules. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position, including aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of structure-activity relationships (SAR).
The 7-amino group can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions to build more elaborate molecular architectures. The synthesis of related 4-bromo-7-azaindole derivatives serves as a testament to the utility of this scaffold as a building block in the creation of diverse and biologically active molecules. chemicalbook.com The ability to functionalize both the 4- and 7-positions provides a powerful strategy for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Exploration in Fragment-Based Approaches to Molecular Probe Discovery
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. nih.govmdpi.comyoutube.comdovepress.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The 7-azaindole (B17877) scaffold, a core component of this compound, has been successfully employed in FBDD campaigns. jst.go.jp For example, the discovery of Vemurafenib, a BRAF kinase inhibitor, originated from a 7-azaindole fragment. jst.go.jp
The relatively simple structure and low molecular weight of this compound make it an ideal candidate for inclusion in fragment libraries. Its inherent binding capabilities, particularly the hydrogen bonding potential of the azaindole core and the 7-amino group, increase the likelihood of identifying initial hits. Once a fragment hit is identified, the bromine atom at the 4-position provides a convenient vector for fragment growing or linking strategies to enhance potency and selectivity. This is exemplified by the development of aminoindazole-based PDK1 inhibitors, where a fragment hit was elaborated into a more potent lead compound. nih.gov
Development of Novel Chemical Entities for Investigating Biological Systems
The this compound scaffold has been instrumental in the development of novel chemical entities for probing and understanding complex biological systems. A significant area of application is in the design of protein kinase inhibitors, given the prevalence of the azaindole core in this class of therapeutic agents. nih.govnih.gov Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of fibroblast growth factor receptor (FGFR). rsc.org
Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold, a related deazapurine system, has been utilized to develop inhibitors for various kinases, including p21-activated kinase 4 (PAK4) and protein kinase B (Akt). researchgate.netmdpi.com The insights gained from these studies can be extrapolated to the this compound scaffold, suggesting its potential in generating inhibitors for a wide range of kinases involved in diseases such as cancer and inflammatory disorders. The ability to systematically modify the scaffold allows for the fine-tuning of selectivity and potency, leading to the creation of highly specific chemical probes to dissect the roles of individual kinases in cellular signaling pathways.
Design of Ligands and Catalysts
While the primary application of this compound and its derivatives has been in the realm of biological probes and drug discovery, the structural features of the azaindole core also lend themselves to the design of novel ligands for coordination chemistry and catalysis. The nitrogen atoms in the bicyclic system can act as coordination sites for metal ions.
The ability to introduce a variety of functional groups at the 4- and 7-positions allows for the synthesis of tailored ligands with specific electronic and steric properties. These ligands could potentially be used to create novel metal complexes with catalytic activity or interesting photophysical properties. For instance, the use of 4-Bromo-7-azaindole as a building block in the synthesis of organic semiconductors highlights the broader potential of this chemical class in materials science. chemicalbook.com
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
Future research is directed towards:
Novel Catalytic Systems: Exploring non-toxic and inexpensive catalysts, such as iron- and cobalt-based systems for Sonogashira coupling reactions, can offer greener alternatives to traditional palladium or copper catalysts. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate reactions and improve yields for the synthesis of 7-azaindoles. researchgate.net
One-Pot and Multicomponent Reactions: Designing one-pot syntheses, which involve multiple reaction steps in a single flask, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. nih.govrsc.org An innovative two-step reaction to assemble the indole (B1671886) core from inexpensive anilines and glyoxal (B1671930) dimethyl acetal (B89532) under mild, metal-free conditions highlights the potential of such sustainable approaches. rsc.org
C-H Activation/Functionalization: Direct C-H bond activation and functionalization are emerging as powerful, atom-economical strategies for synthesizing and modifying azaindoles. researchgate.net These methods avoid the pre-functionalization of starting materials, thereby shortening synthetic sequences.
Scalability: A significant hurdle is translating laboratory-scale syntheses into large-scale industrial production. A recently developed scalable and efficient synthesis of 2-trifluoromethyl-6-azaindoles from 3-amino-4-methylpyridines demonstrates progress in this area. chemrxiv.org Similarly, an efficient multigram scale synthesis of a tetrahydro-1H-pyrrolo[2,3-c]pyridine derivative has been achieved using a key sodium borohydride (B1222165) reduction step. thieme-connect.com
Expansion of Chemical Diversity through Novel Functionalization Strategies
The biological activity of the pyrrolo[2,3-c]pyridine core is highly dependent on the nature and position of its substituents. Expanding the chemical diversity of this scaffold is crucial for discovering new lead compounds and optimizing existing ones. researchgate.net The versatility of the azaindole nucleus allows for its properties to be modulated by altering substitution patterns or the position of the endocyclic nitrogen. nih.gov
Key strategies for expanding diversity include:
Scaffold Hopping: This involves replacing the core heterocyclic system with other bioisosteric rings to identify novel scaffolds with improved properties. For instance, replacing a 1H-pyrrolo[2,3-b]pyridine with various 5,6-bicyclic heterocycles, such as 7H-pyrrolo[2,3-d]pyrimidine and 1H-pyrazolo[3,4-b]pyridine, has led to the discovery of new LATS inhibitors with enhanced drug-likeness. rsc.org
Regioselective Functionalization: Developing methods for the precise introduction of functional groups at specific positions on the azaindole ring is essential for systematic structure-activity relationship (SAR) studies. researchgate.net Techniques like directed metalation-group migration allow for controlled functionalization at positions that are otherwise difficult to access. researchgate.net
Hybrid Molecule Design: Combining the pyrrolo[2,3-c]pyridine scaffold with other known pharmacophores can lead to hybrid molecules with novel or enhanced biological activities. researchgate.net This approach aims to create molecules that can interact with multiple targets or have improved pharmacokinetic profiles. researchgate.net The synthesis of various purine (B94841) isosteres, including pyrrolo[2,3-c]pyridines with different substituents at key positions, exemplifies this strategy for generating antiproliferative agents. nih.gov
Refinement of SAR Models for Enhanced Molecular Specificity and Potency
A thorough understanding of the Structure-Activity Relationships (SAR) is fundamental to transforming a biologically active hit compound into a potent and selective drug candidate. For the pyrrolo[2,3-c]pyridine scaffold, this involves systematically modifying the structure and correlating these changes with biological activity.
Future efforts in this area will focus on:
High-Throughput Screening and Synthesis: Combining parallel synthesis techniques with high-throughput screening allows for the rapid generation of large libraries of analogues and the subsequent evaluation of their biological activity, providing rich datasets for SAR analysis.
3D-QSAR and Pharmacophore Modeling: Computational techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA), and pharmacophore modeling are invaluable for rationalizing observed SAR and guiding the design of new, more potent compounds. mdpi.comacs.org For example, a hybridized 3D-QSAR model was successfully used to guide the design of a novel PLK1 inhibitor scaffold. mdpi.com
Structural Biology: Obtaining X-ray crystal structures of pyrrolo[2,3-c]pyridine derivatives bound to their biological targets provides atomic-level insights into the key binding interactions. This information is critical for designing modifications that enhance binding affinity and specificity. A structure-guided approach based on a known inhibitor led to the discovery of a new series of highly potent pyrrolo[2,3-c]pyridine-based LSD1 inhibitors. nih.gov
Addressing Synthetic Challenges and Side Product Formation
The synthesis of complex heterocyclic systems like 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is often plagued by challenges such as low yields, the formation of undesired side products, and difficulties in purification. For example, certain [4+1] cyclization reactions to form the 6-azaindole (B1212597) ring are rare and can either require harsh conditions or result in unwanted side reactions, such as the formation of di-acetylated products instead of the desired fused ring system. chemrxiv.org The inherent difficulty in synthesizing azaindoles is a recurring theme in the literature. nih.gov Overcoming these obstacles is essential for making these compounds more accessible for research and development. Future research should focus on optimizing reaction conditions, developing more selective reagents, and designing synthetic routes that minimize the formation of regioisomers and other impurities.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The modern drug discovery process relies heavily on the synergy between computational (in silico) and experimental methods. nih.govscispace.com This integrated approach, known as rational design, significantly accelerates the identification and optimization of lead compounds.
The key components of this integrated strategy include:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking and virtual screening can be used to screen large compound libraries computationally, identifying molecules that are predicted to bind well to the target. nih.govscispace.com
Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the structures of known active compounds. nih.gov Methods like pharmacophore modeling and 3D-QSAR fall into this category. mdpi.comnih.gov
Machine Learning and AI: Advanced computational tools, including machine learning and artificial intelligence, are increasingly being used to develop predictive models for compound activity, selectivity, and pharmacokinetic properties, further refining the design process. harvard.eduresearchgate.net
A successful workflow involves using these computational tools to design a focused set of compounds, which are then synthesized and tested experimentally. The experimental results are then used to validate and refine the computational models in an iterative cycle, leading to the development of highly optimized molecules. scispace.combiopolymers.org.ua
Exploration of Novel Molecular Targets for Pyrrolo[2,3-c]pyridine Scaffolds
The pyrrolo[2,3-c]pyridine core has demonstrated remarkable versatility, showing activity against a diverse array of biological targets. This suggests that its therapeutic potential is far from fully explored.
| Target Class | Specific Target(s) | Application | Reference(s) |
| Enzymes | Kinases (e.g., PLK1, LATS), LSD1, H+/K+-ATPase, HNE | Anticancer, Regenerative Medicine, Epigenetics, Acid Reflux, Anti-inflammatory | rsc.orgmdpi.comnih.govnbuv.gov.uanih.gov |
| Receptors | 5-HT1F, Neuropeptide Y5 | Antimigraine, Antiobesity | acs.orgsci-hub.st |
| Other Proteins | BET Bromodomains | Anticancer, Anti-inflammatory | acs.org |
| Pathogens | Bovine Viral Diarrhea Virus (BVDV) | Antiviral | researchgate.netcabidigitallibrary.org |
| This table is based on data from the text and is not exhaustive. |
Future research should aim to systematically screen this compound and its derivatives against a broader range of biological targets. Given the scaffold's success as an ATP-competitive kinase inhibitor, exploring its activity against other members of the human kinome is a particularly promising avenue. researchgate.netnih.gov The identification of entirely new target classes for this scaffold could open up new therapeutic fields for these compounds.
Understanding Selectivity and Polypharmacology at the Molecular Level
A major challenge in drug development, particularly for kinase inhibitors, is achieving selectivity. nih.gov The ATP-binding sites of many kinases are highly conserved, making it difficult to design inhibitors that target only one specific kinase. bohrium.com
Polypharmacology: Many clinically successful kinase inhibitors are, in fact, multi-targeted, a phenomenon known as polypharmacology. nih.govnih.gov This lack of absolute selectivity can be advantageous, for instance, by hitting multiple oncogenic pathways simultaneously in cancer therapy. nih.gov However, it can also lead to off-target effects and toxicity. nih.gov
Achieving Selectivity: A key goal for future research is to understand the structural basis of selectivity at the molecular level. This involves designing inhibitors that exploit subtle differences in the amino acid sequences or conformations of target proteins. acs.org Strategies include designing compounds that bind to the less conserved, inactive conformations of kinases or that achieve specificity through interactions with regions outside the primary ATP-binding pocket. acs.org
Rational Design of Selectivity: Integrating structural biology with computational modeling can enable the rational design of inhibitors with a desired selectivity profile. harvard.edunih.gov The ultimate aim is to develop compounds with controlled polypharmacology, where they inhibit a specific, therapeutically beneficial set of targets while avoiding interactions with those that could cause adverse effects.
Q & A
What are the optimal synthetic routes for 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine, considering yield and purity?
The synthesis of this compound typically involves multi-step strategies. A common approach includes cyclization of precursors followed by bromination. For example:
- Step 1 : Cyclization of pyrrolo-pyridine scaffolds using reagents like copper chloride or diisopropylethylamine (DIPEA) under controlled conditions .
- Step 2 : Bromination at the 4-position using bromine sources (e.g., NBS or Br₂) in solvents like DMF or THF. Evidence suggests that regioselectivity can be influenced by temperature and catalyst choice .
- Purity control : Purification via column chromatography or recrystallization is critical, with yields ranging from 60–85% depending on reaction optimization .
How can crystallographic methods like SHELX be applied to determine the structure of this compound?
SHELX programs (e.g., SHELXL, SHELXD) are pivotal for small-molecule crystallography. Key steps include:
- Data collection : High-resolution X-ray diffraction data (e.g., synchrotron sources) to resolve the bromine atom’s heavy-atom effect .
- Structure refinement : SHELXL refines positional and thermal parameters, leveraging the bromine substituent’s strong scattering to resolve the fused pyrrolo-pyridine core .
- Validation : Tools like PLATON check for steric clashes and hydrogen-bonding networks, ensuring structural accuracy .
What spectroscopic techniques are most effective for confirming its structure and purity?
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and carbons, with splitting patterns confirming the fused ring system. The bromine atom induces characteristic deshielding .
- HRMS : Electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 212.05 for C₇H₆BrN₃) .
- Elemental analysis : Validates %C, %H, %N, and %Br, critical for purity assessment .
What biological targets are associated with this compound, based on structural analogs?
Structural analogs (e.g., pyrrolopyrimidines) show activity against kinases and ion channels:
- Kinase inhibition : The bromine atom enhances hydrophobic interactions with ATP-binding pockets in kinases like CDPK1 (calcium-dependent protein kinase 1) .
- Potassium-competitive acid blockers (P-CABs) : Analogous 1H-pyrrolo[2,3-c]pyridine derivatives exhibit potent gastric acid suppression via H⁺/K⁺-ATPase binding .
How do substituents at specific positions affect its biological activity?
- Bromine at 4-position : Increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
- Amino group at 7-position : Critical for hydrogen bonding with catalytic lysine residues in kinases. Methylation here reduces activity .
- Substituent flexibility : Bulky groups (e.g., naphthyl) at the 1-position improve selectivity for kinase isoforms .
What computational models predict its binding affinity with enzymes like kinases?
- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with CDPK1, highlighting the bromine’s role in hydrophobic pocket occupancy .
- MD simulations : Reveal stability of the ligand-enzyme complex, with RMSD < 2 Å over 100 ns trajectories .
- QSAR : Electron-withdrawing substituents (e.g., Br) correlate with increased IC₅₀ values in kinase assays .
How to address solubility issues in experimental assays?
- Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
- pH adjustment : Protonation of the amino group at acidic pH (e.g., pH 4–5) improves solubility .
- Salt formation : Hydrochloride salts (e.g., with HCl) enhance stability in biological buffers .
What are common side reactions during synthesis, and how to mitigate them?
- Debromination : Occurs under basic conditions; mitigated by using anhydrous solvents and inert atmospheres .
- Oxidation of pyrrole ring : Controlled by adding antioxidants (e.g., BHT) and avoiding strong oxidizers .
- Polymerization : Minimized via low-temperature reactions (<0°C) and stepwise addition of reagents .
How does the bromo substituent influence reactivity in cross-coupling reactions?
The bromine atom serves as a leaving group in:
- Suzuki couplings : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives for SAR studies .
- Buchwald-Hartwig aminations : Introduces amines at the 4-position, enabling diversification of the core scaffold .
- SNAr reactions : Reacts with nucleophiles (e.g., thiols) under mild conditions (50°C, DMF) .
What are the latest advancements in derivatizing this scaffold for drug discovery?
- Heterocycle fusion : Adding pyrazoles or piperidines enhances metabolic stability (e.g., compound 20o in ) .
- Prodrug strategies : Phosphate esters at the 7-amino group improve oral bioavailability .
- Targeted delivery : Conjugation with antibodies (e.g., ADC platforms) enables selective tumor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
